An In-depth Technical Guide on the Core Mechanism of Action of (R)-JNJ-31020028
An In-depth Technical Guide on the Core Mechanism of Action of (R)-JNJ-31020028
Introduction: (R)-JNJ-31020028 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that while some other compounds from Janssen (designated by "JNJ") are histamine (B1213489) receptor antagonists, JNJ-31020028 specifically targets the NPY Y2 receptor.[5][6][7]
Core Mechanism of Action: Neuropeptide Y Y2 Receptor Antagonism
The primary mechanism of action of (R)-JNJ-31020028 is the competitive antagonism of the Neuropeptide Y Y2 receptor.[1][2][8] NPY receptors are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous peptide ligands Neuropeptide Y (NPY) and Peptide YY (PYY). The Y2 receptor, in particular, is a Gi-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
By binding to the Y2 receptor, (R)-JNJ-31020028 blocks the binding of endogenous agonists like NPY and PYY, thereby inhibiting the downstream signaling cascade. This antagonistic activity has been demonstrated to modulate various physiological processes, including neurotransmitter release.[1][2]
Quantitative Pharmacological Data
The binding affinity and functional antagonism of JNJ-31020028 have been characterized across different species. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of JNJ-31020028 for NPY Y2 Receptors
| Species | Receptor | pIC50 (± SEM) |
| Human | Y2 | 8.07 (± 0.05)[2][8] |
| Rat | Y2 | 8.22 (± 0.06)[2][8] |
| Mouse | Y2 | 8.21[4] |
Table 2: Functional Antagonism of JNJ-31020028
| Assay | Species | Parameter | Value (± SEM) |
| PYY-stimulated Calcium Response | Human (KAN-Ts cells) | pKB | 8.04 (± 0.13)[2] |
Table 3: Selectivity of JNJ-31020028
| Receptor Subtype | Selectivity |
| Human Y1, Y4, Y5 | >100-fold selective for Y2[2][4][8] |
Table 4: In Vivo Receptor Occupancy
| Species | Dose (subcutaneous) | Receptor Occupancy |
| Rat | 10 mg/kg | ~90%[1][2] |
Signaling Pathway of the NPY Y2 Receptor and the Action of JNJ-31020028
The following diagram illustrates the canonical signaling pathway of the Gi-coupled NPY Y2 receptor and the inhibitory effect of JNJ-31020028.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. The histamine H₄ receptor antagonist, JNJ 39758979, is effective in reducing histamine-induced pruritus in a randomized clinical study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
